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Compound Focus: Eganelisib

CAS No.: 1693758-51-8

Cat. No.: S530785

Summary of Eganelisib Dosing and Toxicity

Dose Most Common Grade =3 Dose-Limiting Recommended Phase
Regimen Treatment-Related Toxicities Toxicities (DLTS) 2 Dose

| 60 mg Monotherapy | * Increased ALT: 18% ¢ Increased AST: 18% < Increased alkaline phosphatase:
5% [1] | Yes (occurred in later cycles, mostly grade 3 reversible hepatic enzyme elevations) [1] | Not
recommended | | 40 mg + Nivolumab | ¢ Increased AST: 13% < Increased ALT: 10% < Rash: 10% [1] |
Information used to determine the safety profile for phase 2 [1] | 30 mg and 40 mg once daily in
combination with PD-1/PD-L1 inhibitors [1] | | 30 mg + Nivolumab | Safety profile considered for phase 2
recommendation [1] | Safety profile considered for phase 2 recommendation [1] | 30 mg and 40 mg once

daily in combination with PD-1/PD-L1 inhibitors [1] |

Experimental Protocol Insights from MARIO-1

The MARIO-1 trial (NCT02637531) was a first-in-human, phase 1/1b, open-label study. Here are the key

methodological details relevant for researchers [1]:
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¢ Study Design: The monotherapy dose-escalation phase (Part A) employed a standard 3+3 design.
Patients received eganelisib once daily at doses ranging from 10 mg to 60 mg.

e DLT Evaluation Period: Dose-limiting toxicities were formally assessed during the first 28-day
treatment cycle.

¢ Key Findings on 60 mg Dose: No DLTs were observed within the first 28 days for the 60 mg
cohort. However, toxicities meeting DLT criteria (primarily the hepatic enzyme elevations noted
above) emerged during later treatment cycles. This highlights the importance of monitoring for
delayed toxicities in preclinical and early clinical studies.

¢ Primary Endpoints: The primary endpoints for the dose-escalation phase were the incidence of DLTs
and adverse events (AES).

Mechanism of Action & Clinical Context

Eganelisib is a first-in-class, highly selective oral inhibitor of phosphoinositide-3-kinase gamma (PI3K-y).

This isoform is predominantly expressed in myeloid cells [1] [2].

e Mechanism: In the tumor microenvironment, inhibition of PI3K-y by eganelisib reprograms
immunosuppressive myeloid cells (like tumor-associated macrophages and myeloid-derived
suppressor cells) into an immunostimulatory phenotype. This promotes CD8+ T-cell infiltration and
activation, overcoming resistance to immune checkpoint inhibitors [1] [2]. The diagram below
illustrates this mechanism and the downstream hepatic effect.
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FAQs for Technical Support

Q: What are the specific hepatic monitoring guidelines for eganelisib based on the MARIO-1 trial? A:
The study protocol mandated regular safety laboratory assessments. While the exact monitoring schedule
isn't detailed in the abstract, the high incidence of grade >3 ALT/AST elevations (18%) with the 60 mg dose
strongly implies that frequent liver function test (LFT) monitoring is essential, extending beyond the first

cycle (as DLTs occurred later).

Q: Were the hepatic toxicities manageable and reversible? A: Yes. The dose-limiting hepatic enzyme

elevations observed in the study were primarily grade 3 and reported to be reversible [1].

Q: Why were 30 mg and 40 mg chosen for phase 2 instead of 60 mg? A: The 60 mg dose was deemed not
suitable for further development due to the DLTs observed in later cycles. The 30 mg and 40 mg doses in
combination with nivolumab demonstrated a more favorable safety profile while maintaining anti-tumor

activity, establishing them as the recommended phase 2 doses [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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